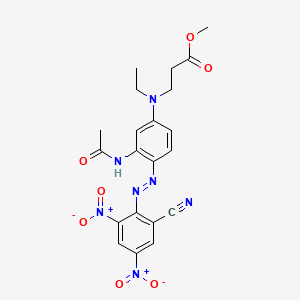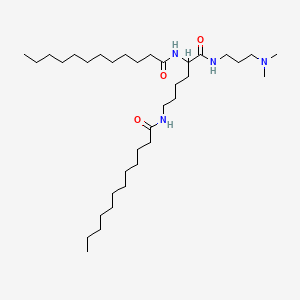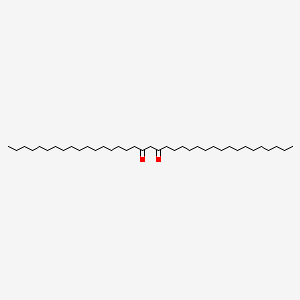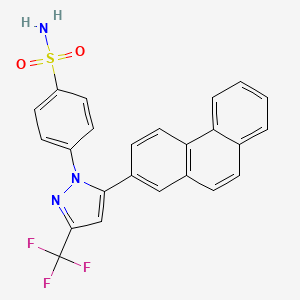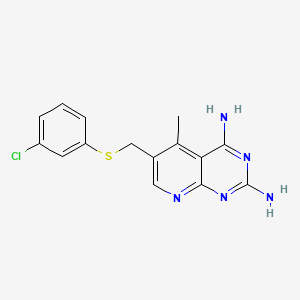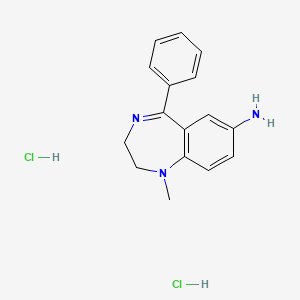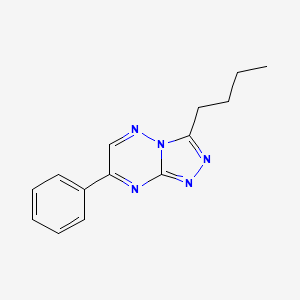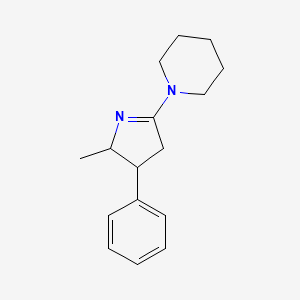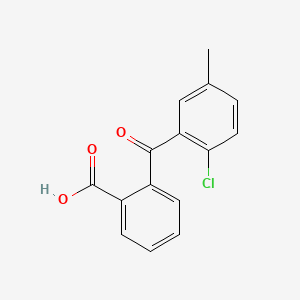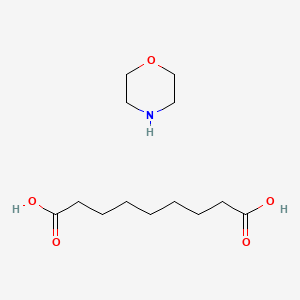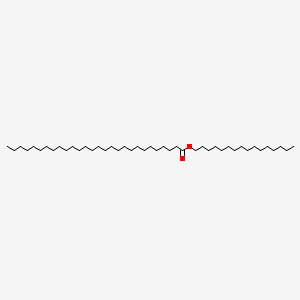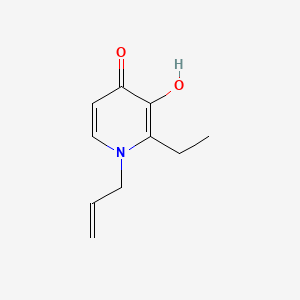
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- is a derivative of 3-hydroxypyridin-4-ones This compound is part of a class of heterocyclic compounds containing a six-membered ring with one nitrogen atom
Preparation Methods
The synthesis of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- involves several steps. One common method is the introduction of functional groups to the pyridinone ring to achieve the desired structure. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be used in the development of pharmaceuticals for treating various medical conditions.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- can be compared to other similar compounds, such as:
3-Hydroxypyridin-4-one: A parent compound with similar structural features.
Fluorinated derivatives of 3-hydroxypyridin-4-ones:
The uniqueness of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
126071-07-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-ethyl-3-hydroxy-1-prop-2-enylpyridin-4-one |
InChI |
InChI=1S/C10H13NO2/c1-3-6-11-7-5-9(12)10(13)8(11)4-2/h3,5,7,13H,1,4,6H2,2H3 |
InChI Key |
PSYSVHFNMJIPHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


